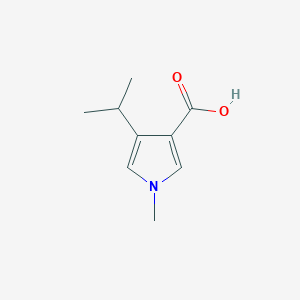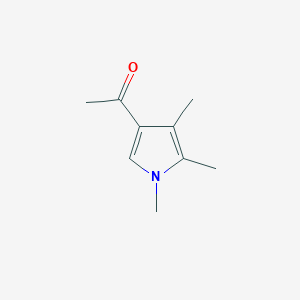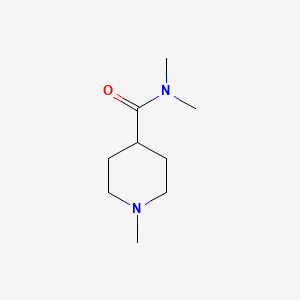![molecular formula C11H11NO4 B12877793 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or DMSO solvent using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors and heterogeneous catalysts to optimize yield and purity. For example, the rapid synthesis of oxazolines and their oxidation to oxazoles under flow conditions using manganese dioxide as a catalyst has been reported .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions involving the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, tert-butyl hydroperoxide, manganese dioxide, and various solvents such as methyl cyanide and DMSO .
Major Products
The major products formed from these reactions are typically benzoxazole derivatives with various functional groups, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to the modulation of various biological pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole include other benzoxazole derivatives and oxazole-containing compounds such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-(7-ethyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-6-4-3-5-7-9(6)16-10(12-7)8(13)11(14)15/h3-5,8,13H,2H2,1H3,(H,14,15) |
Clave InChI |
ZARWQSGPYJUCBG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)







![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)




